molecular formula C20H28N4 B12136997 2,3-Bis(4-methylpiperidin-1-yl)quinoxaline

2,3-Bis(4-methylpiperidin-1-yl)quinoxaline

Cat. No.: B12136997
M. Wt: 324.5 g/mol
InChI Key: LQKPFMYVBYADTQ-UHFFFAOYSA-N
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Description

2,3-Bis(4-methylpiperidin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the quinoxaline core in this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methylpiperidin-1-yl)quinoxaline typically involves the condensation of 2,3-dichloroquinoxaline with 4-methylpiperidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the quinoxaline ring are replaced by the 4-methylpiperidine groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methylpiperidin-1-yl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Bis(4-methylpiperidin-1-yl)quinoxaline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent.

    Materials Science: It is used in the development of organic semiconductors and optoelectronic materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methylpiperidin-1-yl)quinoxaline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(phenylamino)quinoxaline: Known for its potent antimicrobial activity.

    2,3-Dimethylquinoxaline: Used in the synthesis of various bioactive molecules.

    2,3-Dichloroquinoxaline: A precursor in the synthesis of other quinoxaline derivatives.

Uniqueness

2,3-Bis(4-methylpiperidin-1-yl)quinoxaline is unique due to the presence of 4-methylpiperidine groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H28N4

Molecular Weight

324.5 g/mol

IUPAC Name

2,3-bis(4-methylpiperidin-1-yl)quinoxaline

InChI

InChI=1S/C20H28N4/c1-15-7-11-23(12-8-15)19-20(24-13-9-16(2)10-14-24)22-18-6-4-3-5-17(18)21-19/h3-6,15-16H,7-14H2,1-2H3

InChI Key

LQKPFMYVBYADTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCC(CC4)C

Origin of Product

United States

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